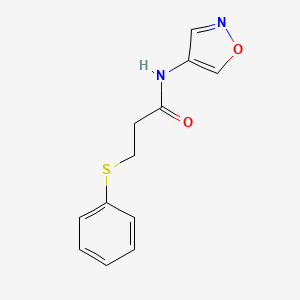![molecular formula C16H21NO5 B2551263 2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid CAS No. 2377030-62-9](/img/structure/B2551263.png)
2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid" is a structurally complex molecule that belongs to the indole family. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry due to their presence in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One approach involves the reaction of methyl 2-(cyanomethyl)propenoates with sodium methoxide in methanol to prepare methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, which are structurally related to the compound . Another relevant method is the functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, which can lead to various derivatives through oxidative heterocyclization and condensation reactions .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are commonly used to characterize the molecular structure of indole derivatives . Computational studies, including density functional theory (DFT) calculations, can provide insights into the electronic nature, bonding, and anti-bonding structures of these molecules . The molecular structure is crucial for understanding the reactivity and potential biological activity of the compound.
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For instance, the Meisenheimer rearrangement of tetrahydro-2H-azetopyridoindole N-oxides can lead to the formation of hexahydroazocino[5,6-b]indoles . Additionally, the Pd(II)-catalyzed intramolecular diamination of alkynes can be used to synthesize indoloisoquinolinones, with the 2-(methoxycarbonyl)ethyl group serving as a removable N-protecting group .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of methoxycarbonyl and other substituents can affect properties such as solubility, melting points, and reactivity . The NLO activity of related compounds has been investigated, revealing potential applications in materials science . The reactivity of indole derivatives can also be studied through one-electron oxidation reactions, which can lead to radical cations and influence side-chain fragmentation .
Relevant Case Studies
Case studies involving indole derivatives often focus on their biological activities, such as their chemopreventive properties against cancer . The synthesis and functionalization of these compounds are also of interest for the development of new pharmaceuticals and materials with specific properties, such as NLO activity .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
The synthesis of novel indole derivatives through the functionalization of indole carboxylic acids has been a significant area of research. For instance, novel indole-benzimidazole derivatives have been synthesized from 2-methylindole-3-acetic acid and its derivatives, showcasing the versatility of indole carboxylic acids in creating heterocyclic compounds with potential applications in material science and pharmaceuticals (Wang et al., 2016).
Antibacterial Applications
The synthesis of 2-[(methoxycarbonyl)methylene]-3-cephem-4-carboxylic acids has demonstrated significant in vitro Gram-positive antibacterial activity, highlighting the potential use of methoxycarbonyl derivatives in developing new antibacterial agents (Kim et al., 1984).
Crystal Structure Analysis
The detailed crystal structure analysis of compounds like methyl 2-[6,11-dihydro-5-(methoxycarbonyl)-3-oxo-3H-indolizino[8,7-b]indol-2(5H)-ylidene]-2,5,6,11-tetrahydro-3-oxo-3H-indolizino[8,7-b]-indole-5-carboxylate offers insights into the molecular arrangement and potential applications of these structures in designing new materials and drugs (Iijima & Irikawa, 1996).
Catalysis and Chemical Transformations
Research on the methoxycarbonylation of alkynes catalyzed by palladium complexes demonstrates the potential of methoxycarbonyl derivatives in facilitating chemical transformations, such as the synthesis of unsaturated esters or cascade reactions leading to α,ω-diesters. This research underscores the relevance of these compounds in synthetic chemistry and industrial applications (Magro et al., 2010).
Propriétés
IUPAC Name |
2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-12-8-6-5-7-11(12)9-16(17,10-21-4)13(18)19/h5-8H,9-10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVMIESSVNZILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2CC1(COC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2551181.png)
![N-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2551184.png)
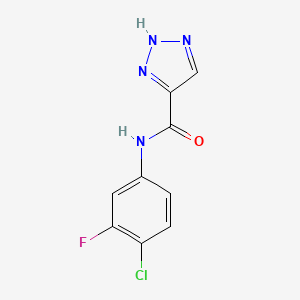
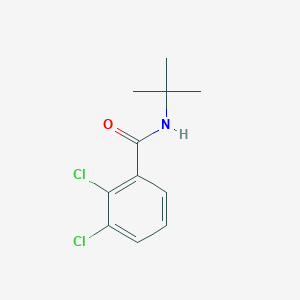
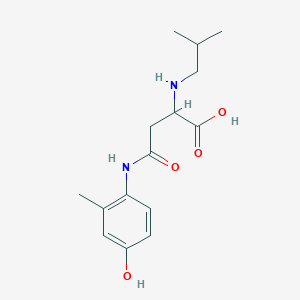
![Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride](/img/structure/B2551195.png)
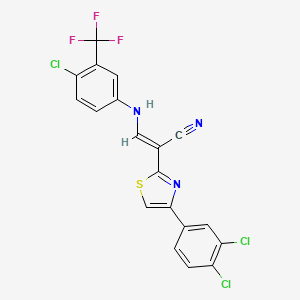
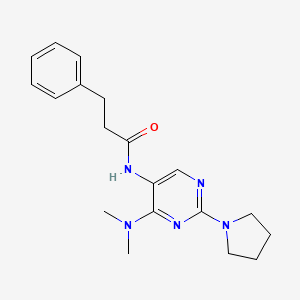
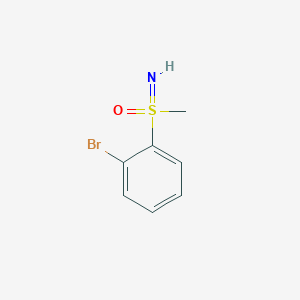
![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)
![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2551201.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate](/img/structure/B2551202.png)
